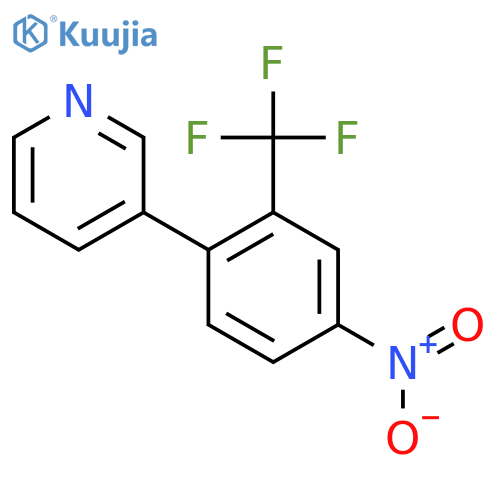Cas no 1214327-62-4 (3-(4-Nitro-2-(trifluoromethyl)phenyl)pyridine)

1214327-62-4 structure
商品名:3-(4-Nitro-2-(trifluoromethyl)phenyl)pyridine
CAS番号:1214327-62-4
MF:C12H7F3N2O2
メガワット:268.191393136978
CID:4791577
3-(4-Nitro-2-(trifluoromethyl)phenyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-(4-nitro-2-(trifluoromethyl)phenyl)pyridine
- 3-(4-Nitro-2-(trifluoromethyl)phenyl)pyridine
-
- インチ: 1S/C12H7F3N2O2/c13-12(14,15)11-6-9(17(18)19)3-4-10(11)8-2-1-5-16-7-8/h1-7H
- InChIKey: DRQPEVBKTCZZDW-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(C=CC=1C1C=NC=CC=1)[N+](=O)[O-])(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 1
- 複雑さ: 330
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 58.7
3-(4-Nitro-2-(trifluoromethyl)phenyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013006719-1g |
3-(4-Nitro-2-(trifluoromethyl)phenyl)pyridine |
1214327-62-4 | 97% | 1g |
$1504.90 | 2023-09-04 | |
| Alichem | A013006719-500mg |
3-(4-Nitro-2-(trifluoromethyl)phenyl)pyridine |
1214327-62-4 | 97% | 500mg |
$782.40 | 2023-09-04 | |
| Alichem | A013006719-250mg |
3-(4-Nitro-2-(trifluoromethyl)phenyl)pyridine |
1214327-62-4 | 97% | 250mg |
$499.20 | 2023-09-04 |
3-(4-Nitro-2-(trifluoromethyl)phenyl)pyridine 関連文献
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
1214327-62-4 (3-(4-Nitro-2-(trifluoromethyl)phenyl)pyridine) 関連製品
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
